Ethyl 5-(aminomethyl)furan-2-carboxylate
Overview
Description
Ethyl 5-(aminomethyl)furan-2-carboxylate is a chemical compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl ester group, an aminomethyl group, and a carboxylate group
Scientific Research Applications
Synthesis of New Compounds : The reaction of Ethyl 5-(aminomethyl)furan-2-carboxylate with bases leads to the formation of novel compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. These reactions are significant in exploring new synthetic pathways and creating compounds with potential applications in material science and pharmaceuticals (Remizov, Pevzner, & Petrov, 2019).
Biological Activity : Derivatives of this compound have been studied for their cytotoxicity against cancer cell lines and bacteria. For instance, the amine derivative (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate showed potent activity with specific IC50 and MIC values against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Electrochemical Applications : The derivative, ethyl 5-(chloromethyl)furan-2-carboxylate, has been used in electrochemical reduction to expand the derivative scope of 5-(chloromethyl)furfural (CMF) as a biobased platform molecule. These processes are crucial in developing new materials and chemicals from renewable resources (Ling et al., 2022).
Development of Organic Ligands : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been used in the synthesis of organic ligands with applications in creating metal complexes for various industrial and research purposes, including antimicrobial activities (Patel, 2020).
Enzymatic Polymerization : It serves as a building block in enzymatic polymerization to create novel biobased furan polyesters, contributing to the development of sustainable materials (Jiang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-(aminomethyl)furan-2-carboxylate is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are likely to be the enzymes and proteins involved in the synthesis of these polyamides.
Mode of Action
The compound is believed to interact with its targets through a process known as reductive amination . This involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced to give the final amine product .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of biobased aromatic or semi-aromatic polyamides . The compound, derived from biomass, can be converted to 5-(aminomethyl)furan-2-carboxylate (AMFCA) via reductive amination . This AMFCA can then be incorporated into the polyamide structure.
Pharmacokinetics
Given its molecular weight of 20564 , it is likely to have good bioavailability
Result of Action
The result of the action of this compound is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in a variety of applications, including the production of plastics, fibers, and other materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by the presence of certain catalysts . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives, to which this compound belongs, have a wide range of advantageous biological and pharmacological characteristics .
Molecular Mechanism
It is known that furan derivatives can have various effects at the molecular level, but specific interactions of this compound with biomolecules, enzymes, or gene expression have not been documented .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethyl 5-(aminomethyl)furan-2-carboxylate can be synthesized from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . The product’s stability, degradation, and long-term effects on cellular function have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of a base, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often include the
Properties
IUPAC Name |
ethyl 5-(aminomethyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZGDLAZFBBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340587 | |
Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18707-63-6 | |
Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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